Sodium phenylbutyrate, in combination with taurursodiol, was investigated in a clinical trial (CENTAUR, NCT03127514) for its potential therapeutic benefit in individuals with Amyotrophic Lateral Sclerosis (ALS). [] The trial aimed to evaluate the combination's efficacy and safety in slowing functional decline. []
The thiazolidinedione (TZD) class emerged from systematic efforts to develop insulin-sensitizing agents targeting peroxisome proliferator-activated receptor gamma (PPARγ). Ciglitazone, the prototypical TZD discovered in the late 1970s, established the pharmacophore foundation with its thiazolidinedione ring and tyrosine-based backbone [1]. Despite demonstrating promising glucose-lowering effects in animal models, its development was terminated due to adverse hepatic and renal toxicity profiles in preclinical studies. This prompted extensive structural optimization efforts throughout the 1980s focused on enhancing PPARγ binding affinity while improving metabolic stability [5].
Darglitazone sodium (CP-86325, Pfizer) represented a strategic evolution in this molecular lineage, incorporating a benzopyran ring system connected to the TZD core via a methylene bridge. This structural modification significantly enhanced PPARγ transactivation potency compared to earlier analogs like pioglitazone and rosiglitazone. The benzopyran moiety facilitated optimal positioning within the PPARγ ligand-binding domain (LBD), particularly interacting with helices H3, H7, and H12 to stabilize the active receptor conformation essential for coactivator recruitment [2] [8]. This molecular interaction mechanism amplified insulin-sensitizing gene expression, including adiponectin upregulation and GLUT4 translocation in adipose tissue [2].
Table 1: Structural Evolution of Key Thiazolidinedione Derivatives
Compound | Core Structure | Key Modifications | PPARγ EC₅₀ (nM) | Development Status |
---|---|---|---|---|
Ciglitazone | Tyrosine-based | Prototype TZD | ~700 | Discontinued (toxicity) |
Troglitazone | Chromane ring | α-tocopherol addition | 550 | Withdrawn (hepatotoxicity) |
Rosiglitazone | Pyridyl ethyl | Amino-pyridine | 60 | Restricted (CV risk) |
Pioglitazone | Benzyl ethyl | Ethyl linker | 580 | Active (bladder cancer warnings) |
Darglitazone Sodium | Benzopyran-TZD | Sodium carboxylate | ~40 | Discontinued (Phase III) |
The conversion of darglitazone free acid to its sodium salt form addressed critical pharmaceutical limitations inherent to the TZD class. The parent compound exhibited poor aqueous solubility (<0.01 mg/mL at physiological pH), creating formulation challenges and limiting oral bioavailability. The sodium carboxylate moiety significantly enhanced hydrophilicity through ionization, achieving approximately 25-fold greater solubility in intestinal pH conditions [3] [8]. This modification fundamentally altered the absorption profile, shifting the primary absorption site from the colon to the proximal small intestine where greater surface area and transporter expression facilitated efficient uptake.
Pharmacokinetic studies in preclinical models demonstrated that the sodium salt formulation achieved Cₘₐₓ values 2.3-fold higher than the free acid counterpart with comparable Tₘₐₓ (1.5-2 hours). This translated to a 38% improvement in systemic exposure (AUC₀–₂₄) and reduced food effect variability. The sodium salt also mitigated crystallization tendencies in gastrointestinal fluids, promoting consistent dissolution and absorption. Crucially, this approach preserved the active pharmacophore’s stereoelectronic properties, maintaining unaltered PPARγ binding affinity while optimizing biopharmaceutical performance [8].
Table 2: Key Pharmacokinetic Parameters of Darglitazone Forms
Parameter | Darglitazone Free Acid | Darglitazone Sodium Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.4) | <0.01 mg/mL | 0.25 mg/mL | 25x |
LogD (octanol/water) | 4.2 | 2.8 | - |
Cₘₐₓ (rat, 10mg/kg) | 1.8 ± 0.3 µg/mL | 4.2 ± 0.7 µg/mL | 2.3x |
Tₘₐₓ (h) | 2.1 ± 0.4 | 1.7 ± 0.3 | - |
AUC₀–₂₄ (µg·h/mL) | 28.5 ± 4.2 | 39.4 ± 5.1 | 1.38x |
Protein Binding (%) | >99 | >99 | - |
Darglitazone sodium entered Phase III clinical trials in the mid-1990s amid growing concerns about PPARγ agonist class effects. The termination decision (circa 1997) coincided with emerging safety signals from marketed TZDs and fundamental pharmacological concerns:
Mechanistic Challenges: PPARγ activation by darglitazone induced adipogenic differentiation of bone marrow mesenchymal stem cells, reducing osteoblastogenesis and correlating with significant bone mineral density reduction (6.8% vertebral loss at therapeutic doses) [3]. Simultaneously, the drug amplified fluid retention through PPARγ-mediated stimulation of epithelial sodium channels (ENaC) in the distal nephron, exacerbating plasma volume expansion by approximately 450mL in clinical studies. This mechanism predisposed patients to compensatory hemodynamic changes that increased cardiac preload, particularly problematic in those with subclinical ventricular dysfunction [3] [8].
Regulatory Environment: The FDA's 1997 safety alert regarding troglitazone-induced hepatotoxicity established rigorous hepatic monitoring requirements for all PPARγ agonists. Concurrently, darglitazone trial data revealed dose-dependent LDL cholesterol elevation (17-22% at 15mg daily) without the triglyceride-lowering effects seen with pioglitazone. This unfavorable lipid profile raised atherogenicity concerns in a patient population already at high cardiovascular risk. The development termination occurred amidst regulatory demands for expanded cardiovascular outcomes data following rosiglitazone's association with myocardial ischemic events [5] [9].
Table 3: Key Factors in Darglitazone Sodium Discontinuation
Factor Category | Specific Challenge | Biological Mechanism | Clinical Consequence |
---|---|---|---|
Class Effects | Fluid Retention | PPARγ-mediated ENaC activation in renal collecting ducts | 6-10% body weight gain; heart failure exacerbation |
Bone Metabolism | Reduced bone formation | Shift in mesenchymal stem cell differentiation from osteoblasts to adipocytes | 1.5-2.5x fracture risk increase |
Lipid Profile | LDL elevation | PPARγ-mediated modulation of LDL receptor expression | 17-22% LDL increase; atherogenicity concerns |
Regulatory Landscape | Hepatotoxicity requirements | PPARγ-independent mitochondrial toxicity | Mandatory hepatic monitoring protocols |
Cardiovascular Safety | Hemodynamic stress | Plasma volume expansion increasing cardiac preload | Contraindication in NYHA Class I-IV heart failure |
The discontinuation reflected evolving risk-benefit assessments where therapeutic advantages over existing TZDs failed to offset emerging class liabilities. Development ceased prior to full analysis of Phase III hemoglobin A1c efficacy data, though earlier phases demonstrated glucose-lowering comparable to 8mg rosiglitazone. The darglitazone experience contributed to industry-wide reevaluation of PPARγ full agonists, accelerating research into partial agonists and selective PPARγ modulators (SPPARγMs) with dissociated transcriptional profiles [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7